molecular formula C13H22ClN3O2S B3020172 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride CAS No. 1353980-63-8

4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B3020172
CAS No.: 1353980-63-8
M. Wt: 319.85
InChI Key: FOJSBSRYMQEBDQ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride is a substituted pyrimidine derivative characterized by three key functional groups:

  • 4-Ethoxy group: Enhances metabolic stability and modulates electronic properties of the pyrimidine ring.
  • 6-(Piperidin-2-ylmethoxy) group: Introduces a basic nitrogen via the piperidine ring, improving water solubility in its hydrochloride salt form.

This compound is part of a broader class of pyrimidine derivatives explored in medicinal chemistry for their biological activity, particularly as kinase inhibitors or central nervous system (CNS) agents . Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability and pharmacological application .

Properties

IUPAC Name

4-ethoxy-2-methylsulfanyl-6-(piperidin-2-ylmethoxy)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-3-17-11-8-12(16-13(15-11)19-2)18-9-10-6-4-5-7-14-10;/h8,10,14H,3-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJSBSRYMQEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OCC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine core substituted with an ethoxy group, a methylthio group, and a piperidine moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit important enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
  • Antiproliferative Effects : Studies have demonstrated that this compound can reduce the viability of various cancer cell lines, including breast cancer (MCF-7) and fibrosarcoma (HT1080), suggesting its potential as an anticancer agent. The IC50 values reported for these effects indicate significant potency .
  • Selectivity : Preliminary studies suggest that the compound exhibits selectivity towards certain cancer cell lines, which may reduce off-target effects commonly associated with traditional chemotherapeutics .

Efficacy in Cancer Models

A series of studies have evaluated the efficacy of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride in various cancer models:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)9.1EGFR-TK Inhibition
HT1080 (Fibrosarcoma)3.0Induction of Apoptosis
HeLa (Cervical)28.0Cell Cycle Arrest

These findings indicate that the compound's cytotoxicity is mediated through multiple pathways, including apoptosis and cell cycle regulation.

Case Studies

  • Case Study on MCF-7 Cells : In a controlled study, treatment with 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride resulted in a significant decrease in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways, providing a mechanistic understanding of its anticancer properties .
  • Synergistic Effects with Other Agents : Another study explored the combination therapy potential of this compound with established chemotherapeutics. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a possible synergistic effect that could improve treatment outcomes in resistant cancer types .

Scientific Research Applications

Medicinal Chemistry

4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride has been explored as a potential scaffold for developing new pharmaceuticals. Its ability to modulate biological pathways makes it suitable for designing drugs targeting various diseases.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential applications of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride in treating infections.

Neuropharmacology

The piperidine component of the compound suggests potential activity in neuropharmacology, particularly in the modulation of neurotransmitter systems. Research into related compounds has shown promise in treating neurological disorders, which could extend to this pyrimidine derivative.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various pyrimidine derivatives, including analogs of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride, and evaluated their biological activities against cancer cell lines. The results indicated that modifications to the pyrimidine core significantly influenced anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

CompoundActivityReference
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidinePotential anticancer agent
Related Pyrimidine DerivativeInhibits growth of specific cancer cell lines

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of pyrimidines were screened for antimicrobial activity against various pathogens. The study found that certain substitutions on the pyrimidine ring enhanced antibacterial properties, suggesting that similar modifications on 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride could yield effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features References
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride 4-Ethoxy, 2-(methylthio), 6-(piperidin-2-ylmethoxy) ~340–350 (estimated) Hydrochloride salt enhances solubility; piperidine adds basicity.
(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-Ethoxy, 2-(methylthio), 6-(pyrrolidin-3-yloxy) 291.80 Pyrrolidine ring (5-membered vs. piperidine’s 6-membered); shorter synthesis.
5-(Benzyloxy)-4-chloro-2-(methylthio)-pyrimidine 4-Chloro, 2-(methylthio), 5-(benzyloxy) 159.19 Benzyloxy group increases lipophilicity; used as Buspirone intermediate.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 4-Chloro, 2-(methylthio), 6-ethoxy N/A Chlorine at C4 improves reactivity for further substitutions.
4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine 4-Chloro, 2-(methylsulfonyl), 6-(trifluoromethyl) N/A Sulfone and trifluoromethyl groups enhance polarity and metabolic stability.
Key Observations:
  • Piperidine vs.
  • Ethoxy vs. Chlorine at C4 : The ethoxy group in the target compound reduces electrophilicity at C4 compared to chlorine-substituted analogs (e.g., 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine), which may limit unwanted nucleophilic reactions in biological systems .
  • Methylthio vs. Methylsulfonyl : The methylthio group in the target compound is less polar than the sulfone group in 4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine, balancing lipophilicity and solubility .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound significantly improves water solubility compared to neutral analogs, a critical factor for drug delivery .
  • For example, 5-(Benzyloxy)-4-chloro-2-(methylthio)-pyrimidine is an intermediate for Buspirone, a CNS agent .
  • Metabolic Stability : The ethoxy group in the target compound may confer greater resistance to oxidative metabolism compared to benzyloxy or chlorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine core. For example, nucleophilic substitution reactions can introduce ethoxy, methylthio, and piperidinylmethoxy groups. Key steps include:

  • Ethoxy and methylthio introduction : Use alkylation or thiolation agents under anhydrous conditions (e.g., NaH in DMF) to minimize side reactions .
  • Piperidinylmethoxy attachment : Employ coupling reactions (e.g., Mitsunobu conditions) with piperidine derivatives, ensuring proper protection/deprotection of reactive amines .
  • Hydrochloride salt formation : Precipitate the free base using 1.0 M HCl in aqueous solution at 50°C, followed by recrystallization for purity .
    Yield Optimization : Adjust stoichiometry, reaction time (e.g., reflux for 2–5 hours), and temperature (50–80°C). Monitor intermediates via TLC or HPLC to prevent over-reaction .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C4, methylthio at C2) and piperidine ring conformation. Resolve splitting ambiguities in the piperidine moiety using 2D COSY or NOESY .
    • 19F NMR (if applicable): Detect fluorinated impurities from synthetic intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M+Cl⁻] ions) and detect byproducts .

Q. What are the key solubility properties of this compound in common laboratory solvents, and how do they influence experimental design?

Methodological Answer:

  • High Solubility : In polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt’s ionic nature. Use these for reactions requiring homogeneous conditions .
  • Low Solubility : In non-polar solvents (hexane, ether). Exploit this for purification via precipitation .
  • Aqueous Solubility : Moderate in water (enhanced by heating to 50°C). Adjust pH to >7 to recover the free base .
    Experimental Design : Pre-dissolve in DMSO for biological assays; avoid prolonged exposure to moisture to prevent hydrolysis of the methylthio group .

Advanced Research Questions

Q. How does the presence of the piperidinylmethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The piperidinylmethoxy group acts as a steric and electronic modulator:

  • Steric Effects : The bulky piperidine ring hinders nucleophilic attack at adjacent positions (e.g., C6 of pyrimidine). Use low-temperature conditions (-20°C) to slow competing reactions .
  • Electronic Effects : The oxygen atom in the methoxy group enhances electron density at C6, making it less susceptible to electrophilic substitution. Verify via computational modeling (DFT) to predict reactive sites .
    Case Study : In analogs like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, steric hindrance from aryl groups reduces substitution rates by ~40% compared to unsubstituted pyrimidines .

Q. What strategies can mitigate decomposition or instability during long-term storage of the hydrochloride salt form?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C in airtight, light-resistant containers to prevent thermal degradation and photolysis of the methylthio group .
    • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis. Monitor water content via Karl Fischer titration .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent oxidation of the methylthio group .
    Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation pathways (e.g., sulfoxide formation) .

Q. How can conflicting NMR data (e.g., proton splitting patterns in the piperidine ring) be resolved to confirm structural integrity?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to detect conformational changes in the piperidine ring, which may cause signal broadening or splitting .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to simplify spectra by removing exchangeable protons .
  • X-ray Crystallography : Resolve ambiguities definitively. For example, analogs like 4,6-dimethyl-2-hydroxypyrimidine hydrochloride crystallize in monoclinic systems, revealing chair conformations in piperidine derivatives .

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